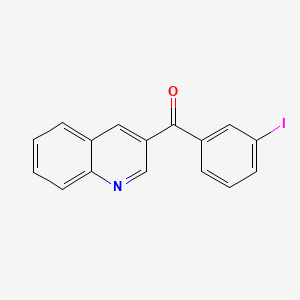

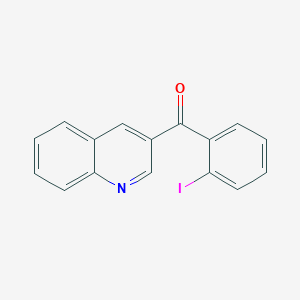

4-(2-Iodobenzoyl)quinoline; 97%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Quinoline synthesis involves various methods such as the Friedländer Synthesis, which involves heteroaromatic tosylates and phosphates as suitable electrophiles in iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . Another method highlighted in recent research is the 2-azidobenzaldehyde-based [4+2] annulation for the synthesis of quinoline derivatives .Molecular Structure Analysis

Quinoline is a heterocyclic aromatic organic compound, sharing a similar structure to the well-known compound, quinoline . It comprises a benzene ring fused to a pyridine ring .Chemical Reactions Analysis

The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized . The reaction mechanisms are discussed, and the reaction conditions and yields of the target products are also provided .Applications De Recherche Scientifique

Third-Generation Photovoltaics

Quinoline derivatives, including 3-(2-Iodobenzoyl)quinoline, have been identified as promising materials for third-generation photovoltaic applications . These compounds are utilized in photovoltaic cells due to their favorable absorption spectra and energy levels. Their implementation in polymer solar cells and dye-sensitized solar cells has been highlighted, with a focus on their performance and characteristics. The unique properties of quinoline derivatives make them suitable for the emission layer of organic light-emitting diodes (OLEDs) and for use in transistors .

Medicinal Chemistry and Drug Development

The quinoline motif is a core template in drug design because of its broad spectrum of bioactivity . Functionalized quinoline derivatives, such as 3-(2-Iodobenzoyl)quinoline, are being explored for their therapeutic potential. Advances in the chemistry of these motifs have revealed their substantial efficacies, paving the way for novel drug development. The derivatives have been harnessed via synthetic approaches for their medicinal potential and pharmacological applications .

Organic Synthesis

Quinolines are important in synthetic organic chemistry due to their versatility. Recent advances in green and clean syntheses have focused on alternative reaction methods for the synthesis of quinoline derivatives. These methods include microwave-assisted synthesis, solvent-free conditions, and photocatalytic synthesis, which are more sustainable and environmentally friendly .

Industrial Chemistry

Quinoline derivatives find applications in industrial chemistry as well. They serve as intermediates in various industrial processes and are integral to the synthesis of a wide range of bioactive compounds. The synthesis of quinolines and their derivatives often employs greener chemistry principles, contributing to more sustainable industrial practices .

Biomedical Applications

Beyond their use in photovoltaics and drug development, quinoline derivatives are considered for biomedical applications. Their structural properties allow for potential use in diagnostic imaging, therapeutic agents, and as a component in biomedical devices .

Agrochemical Research

Quinoline derivatives are also investigated for their use in agrochemicals. Their bioactive properties make them candidates for the development of new pesticides and herbicides, contributing to the advancement of agricultural practices .

Orientations Futures

Mécanisme D'action

Target of Action

Quinolines and quinolones, which include 3-(2-Iodobenzoyl)quinoline, are known to have numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . The primary targets of these compounds are bacterial gyrase and topoisomerase IV enzymes .

Mode of Action

Quinolones, including 3-(2-Iodobenzoyl)quinoline, exert their bactericidal effect by interfering with a bacterium’s ability to make DNA, thus blocking bacterial DNA supercoiling . This is achieved by forming a ternary complex with a DNA molecule and gyrase and topoisomerase IV enzymes .

Biochemical Pathways

Quinolines have been shown to be involved in various biological activities, suggesting that they may affect multiple pathways . For instance, quinoline-based 1,2,3 triazoles have emerged as a group of very potent antifungal compounds .

Pharmacokinetics

Quinolones in general are known for their broad-spectrum activity and excellent tissue penetration . These properties, along with the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties, can impact its bioavailability.

Result of Action

The result of the action of 3-(2-Iodobenzoyl)quinoline is the inhibition of bacterial DNA synthesis, leading to the death of the bacteria . This makes it a potent antimicrobial agent. Additionally, quinoline derivatives have demonstrated various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of 3-(2-Iodobenzoyl)quinoline can be influenced by various environmental factors. For instance, the reaction efficiency of quinoline derivatives has been found to be improved with the use of a photosensitizer . Additionally, the chemoselectivity of certain transformations involving quinoline derivatives can be influenced by the choice of base .

Propriétés

IUPAC Name |

(2-iodophenyl)-quinolin-3-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10INO/c17-14-7-3-2-6-13(14)16(19)12-9-11-5-1-4-8-15(11)18-10-12/h1-10H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOUCKOMYTTUTES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC=CC=C3I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10INO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Iodobenzoyl)quinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.